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Hexadecanoic acid, 11-(acetyloxy)-, (S)-

Catalog No.
S15772768
CAS No.
197853-44-4
M.F
C18H34O4
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanoic acid, 11-(acetyloxy)-, (S)-

CAS Number

197853-44-4

Product Name

Hexadecanoic acid, 11-(acetyloxy)-, (S)-

IUPAC Name

(11S)-11-acetyloxyhexadecanoic acid

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1

InChI Key

JVXXEOLUEGJPAC-KRWDZBQOSA-N

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C

Isomeric SMILES

CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C

Hexadecanoic acid, 11-(acetyloxy)-, (S)-, also known as palmitic acid 11-acetate, is a fatty acid derivative characterized by a long hydrocarbon chain. This compound features a saturated fatty acid backbone (hexadecanoic acid) with an acetoxy group at the 11th carbon position, which influences its chemical properties and biological activities. Its molecular formula is C18H36O3C_{18}H_{36}O_3, and it has a molecular weight of approximately 300.48 g/mol. The presence of the acetoxy group enhances its reactivity compared to hexadecanoic acid, allowing for various chemical transformations and applications in biochemical processes.

Typical of fatty acids and esters:

  • Esterification: The acetoxy group can react with alcohols to form esters, which are commonly used in the synthesis of more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to regenerate hexadecanoic acid and acetic acid.
  • Transesterification: It can react with glycerol to form glycerides, which are important in the production of biodiesel and food products.
  • Oxidation: The fatty acid can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

These reactions are essential for its utilization in synthetic organic chemistry and industrial applications.

Hexadecanoic acid derivatives exhibit various biological activities:

  • Antimicrobial Properties: Studies have shown that hexadecanoic acid and its derivatives possess antimicrobial activity against certain bacteria and fungi, making them potential candidates for pharmaceutical applications .
  • Anti-inflammatory Effects: Fatty acids like hexadecanoic acid are known to modulate inflammatory responses in biological systems, potentially benefiting conditions such as arthritis .
  • Cell Membrane Integrity: As a component of cell membranes, hexadecanoic acid plays a crucial role in maintaining membrane fluidity and integrity, influencing cellular signaling pathways.

The synthesis of hexadecanoic acid, 11-(acetyloxy)-, (S)- can be achieved through several methods:

  • Direct Esterification: Reacting hexadecanoic acid with acetic anhydride or acetyl chloride under acidic conditions to introduce the acetoxy group.
  • Enzymatic Synthesis: Utilizing specific lipases that catalyze the esterification of hexadecanoic acid with acetic acid or acetic anhydride in mild conditions.
  • Chemical Modification: Starting from commercially available hexadecanoic acid, chemical modifications can be performed to selectively introduce the acetoxy group at the desired position.

These methods allow for the efficient production of this compound for research and industrial purposes.

Hexadecanoic acid, 11-(acetyloxy)-, (S)- has several applications across various fields:

  • Pharmaceuticals: Its antimicrobial properties make it useful in developing topical formulations and preservatives.
  • Cosmetics: Employed as an emollient and thickening agent in creams and lotions due to its fatty nature.
  • Food Industry: Used as a flavoring agent or preservative due to its stable chemical structure.
  • Biotechnology: As a substrate for microbial fermentation processes aimed at producing biofuels or bioplastics.

Research into the interactions of hexadecanoic acid derivatives has revealed significant insights:

  • Protein Binding Studies: Hexadecanoic acid has been shown to interact with various proteins involved in metabolic pathways. For instance, it can modulate enzyme activities related to lipid metabolism .
  • Cellular Uptake Mechanisms: Studies indicate that fatty acids like hexadecanoic acid enter cells via specific transport proteins, influencing intracellular signaling pathways that regulate metabolism and inflammation .

These interactions underscore the compound's relevance in metabolic research and therapeutic development.

Hexadecanoic acid, 11-(acetyloxy)-, (S)- shares structural similarities with several other fatty acids and their derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Hexadecanoic AcidC16H32O2C_{16}H_{32}O_2Saturated fatty acid; no acetoxy group
Octadecanoic AcidC18H36O2C_{18}H_{36}O_2Saturated fatty acid; longer carbon chain
Hexadecenoic AcidC16H30O2C_{16}H_{30}O_2Unsaturated counterpart; contains double bond
Hexadecenoic Acid, 2-hydroxy-1-(hydroxymethyl)ethyl esterC19H38O4C_{19}H_{38}O_4Hydroxylated derivative; more polar than palmitate
Pentadecanoic AcidC15H30O2C_{15}H_{30}O_2Shorter carbon chain; saturated

Hexadecanoic acid, 11-(acetyloxy)-, (S)- is unique due to its specific acetoxy substitution at the 11th carbon position, which alters its reactivity and biological properties compared to other similar compounds. This modification enhances its potential applications in pharmaceuticals and biotechnology.

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.24570956 g/mol

Monoisotopic Mass

314.24570956 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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